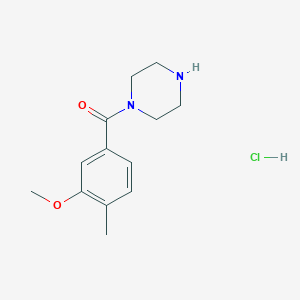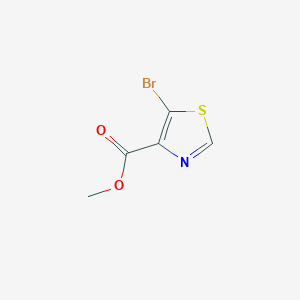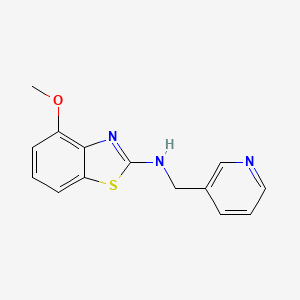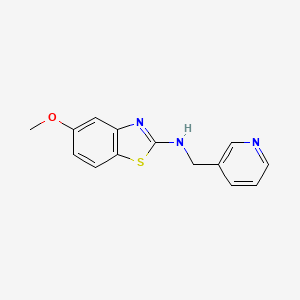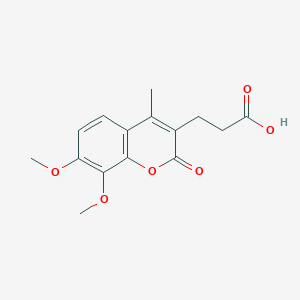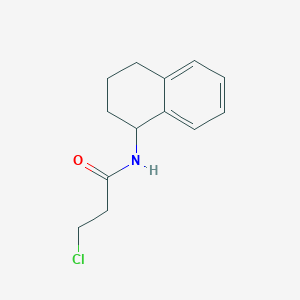
3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
Overview
Description
3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is a chemical compound with the molecular formula C13H16ClNO and a molecular weight of 237.73 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide consists of a tetrahydronaphthalen-1-yl group attached to a propanamide group via a nitrogen atom, with a chlorine atom on the third carbon of the propanamide .Physical And Chemical Properties Analysis
3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has a molecular weight of 237.73 . More specific physical and chemical properties are not available in the current literature.Scientific Research Applications
Sigma Receptor Binding
3-Chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide and related compounds show significant binding affinity for sigma receptors. Some derivatives bind to sigma1 and/or sigma2 receptors with nanomolar or subnanomolar IC50 values, indicating potential for therapeutic applications in oncology and neurology (Berardi et al., 1998).
Antimicrobial Activity
Derivatives of 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide have been synthesized and tested for antimicrobial activity. Notably, some compounds exhibited significant antifungal and anti-gram-positive bacterial activity, suggesting potential for development as antimicrobial agents (Evren et al., 2020).
Anticancer Activity
Research indicates that some 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide derivatives possess anticancer properties. A study found specific derivatives to exhibit cytotoxic activities against various cancer cell lines, highlighting their potential as anticancer agents (Özgeriş et al., 2017).
Herbicidal Activity
Some naphthalene derivatives, including those related to 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide, have shown effectiveness as herbicides. This suggests a potential application in agricultural chemistry for controlling unwanted plant growth (Liu et al., 2007).
Cytotoxic Evaluation
Several acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione, structurally related to 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide, have shown high efficacy in cell lines resistant to treatment with conventional drugs. This highlights the compound's potential in the development of new therapeutic agents for treating resistant cancer types (Gomez-Monterrey et al., 2011).
Future Directions
properties
IUPAC Name |
3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-9-8-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBNQGPXUWOBMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



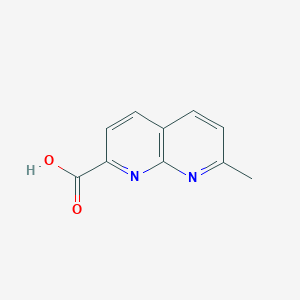
![1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbonyl chloride](/img/structure/B1416638.png)
![3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416639.png)
![2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-](/img/structure/B1416640.png)
![(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1416646.png)
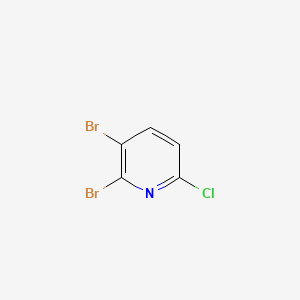
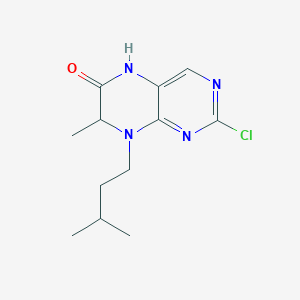
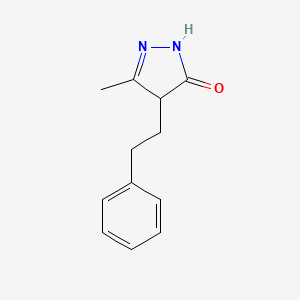
![N-[(furan-2-yl)methyl]-2-(3-hydroxypiperidin-1-yl)acetamide](/img/structure/B1416653.png)
